2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride
Description
2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride is an organic amine hydrochloride salt characterized by a 4-tert-butylphenoxy substituent attached to a 2-methylpropan-1-amine backbone. The tert-butyl group (C(CH₃)₃) at the para position of the phenoxy ring confers significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler aryl amines. The hydrochloride salt form improves solubility in polar solvents, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-13(2,3)11-6-8-12(9-7-11)16-14(4,5)10-15;/h6-9H,10,15H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYLSFFRZZOEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then subjected to amination using a suitable amine source under controlled conditions to yield the desired amine compound.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride has been investigated for its potential as a ligand for various receptors, particularly in the context of neurological disorders. Research indicates that it may modulate the activity of ion channels, especially the cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in ion transport across epithelial cells. This modulation could have implications for treating conditions like cystic fibrosis and other diseases characterized by ion channel dysregulation.
Neuropharmacology
Studies have explored the compound's effects on neurotransmitter systems. Its structural features suggest potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological conditions such as Parkinson's disease. The compound's ability to influence monoamine oxidase B activity has been particularly noted, indicating its relevance in managing neurodegenerative diseases .
Synthesis of Derivatives
The compound is also valuable in synthetic organic chemistry as a precursor for creating various derivatives. The ability to modify its structure allows researchers to explore new compounds with enhanced biological activity or improved pharmacokinetic profiles. For instance, derivatives of this compound have been synthesized to investigate their efficacy as potential therapeutic agents .
Case Study 1: Modulation of Ion Channels
A study published in MDPI examined the effects of 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride on CFTR channels. Results indicated that the compound could enhance ion transport in epithelial cells, suggesting its potential use in therapies aimed at improving lung function in cystic fibrosis patients. The study employed electrophysiological techniques to measure changes in ion flow across cell membranes, confirming the compound's role as a CFTR modulator .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuropharmacological applications, researchers evaluated the protective effects of this compound against neurotoxic agents in cellular models of Parkinson's disease. The findings demonstrated that treatment with 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride resulted in reduced neuronal cell death and improved cell viability under stress conditions, highlighting its potential for developing neuroprotective therapies .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential ligand for receptors; modulation of CFTR channels |
| Neuropharmacology | Influence on neurotransmitter systems; possible treatment for Parkinson's disease |
| Synthetic Organic Chemistry | Precursor for derivatives with enhanced biological activity |
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The tert-butylphenoxy group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to trifluoromethylphenoxy (logP ~2.8) or chlorophenyl (logP ~2.5) derivatives. This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
- In contrast, the tert-butyl group is electron-donating, which may stabilize charge interactions in basic environments .
Pharmacological Implications
- Chlorophenyl Analogs : Compounds like 2-(4-chlorophenyl)-2-methylpropan-1-amine HCl are commonly used as intermediates in antipsychotic drugs (e.g., chlorpromazine analogs) due to chlorine’s metabolic stability and moderate lipophilicity .
- Fluorinated Derivatives : The trifluoromethyl and fluorophenyl variants (e.g., and ) are prevalent in antidepressants and anticonvulsants, leveraging fluorine’s electronegativity for enhanced target affinity .
Biological Activity
2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is classified as an amine derivative featuring a tert-butyl group and a phenoxy moiety. Its chemical structure can be represented as follows:
This structure is indicative of its potential interactions with biological targets, particularly in the context of neurological disorders.
Antioxidant Activity
Research indicates that 2-(4-tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride exhibits antioxidant properties . In vitro assays demonstrated its ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels. The compound was found to significantly lower the formation of thiobarbituric acid reactive substances (TBARS), a marker for oxidative stress, with an IC50 value comparable to established antioxidants like Trolox .
Cholinesterase Inhibition
The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of acetylcholine in the synaptic cleft. This inhibition is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease. The IC50 values for AChE and BChE were reported at 1.90 µM and 0.084 µM, respectively .
Neuroprotective Effects
In cellular models, 2-(4-tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride demonstrated protective effects against oxidative stress-induced neuronal damage. It was effective in reducing ROS formation in human neuronal cells, suggesting its potential as a neuroprotective agent .
Study on Alzheimer's Disease Models
In a study involving mice models of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid-beta aggregation. These findings support its role as a potential disease-modifying agent against neurodegeneration .
| Parameter | Control Group | Treated Group | P-value |
|---|---|---|---|
| Cognitive Function Score | 45 ± 5 | 75 ± 6 | <0.01 |
| Amyloid-beta Levels (ng/ml) | 150 ± 20 | 80 ± 15 | <0.05 |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of the compound indicates good absorption and distribution characteristics, with minimal toxicity observed in preclinical studies. Safety assessments revealed no significant adverse effects at therapeutic doses . However, further studies are warranted to fully elucidate its long-term safety profile.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride, and how can reaction efficiency be optimized?
Synthesis typically involves multi-step organic reactions. A plausible route includes:
Phenoxy linkage formation : Coupling 4-tert-butylphenol with 2-methylpropan-1-amine via nucleophilic substitution, requiring a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
Salt formation : Reacting the free amine with HCl in anhydrous conditions to form the hydrochloride salt, enhancing stability and solubility .
Optimization strategies :
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Key methods :
- NMR spectroscopy : Confirm the tert-butyl group (δ ~1.3 ppm, singlet) and phenoxy protons (δ ~6.8–7.2 ppm) .
- XRD : Resolve crystal structure to verify stereochemistry and salt formation.
- Solubility studies : Test in water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis.
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the hydrochloride salt form .
Q. What are the critical safety considerations during handling and storage?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the amine hydrochloride .
- Waste disposal : Neutralize acidic residues before disposal and adhere to institutional hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms or predict biological activity?
- Reaction pathway modeling : Use density functional theory (DFT) to simulate intermediates in phenoxy-amine coupling (e.g., transition state energy barriers) .
- Molecular docking : Screen against biological targets (e.g., GPCRs) to predict binding affinity, leveraging the tert-butyl group’s steric effects for selectivity analysis .
- ADMET prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Case example : Discrepancies in receptor inhibition assays may arise from:
Q. How can reaction engineering improve scalability for preclinical studies?
- Flow chemistry : Implement continuous flow reactors for phenoxy-amine coupling to enhance heat/mass transfer and reduce batch variability .
- Membrane separation : Optimize purification using nanofiltration membranes to isolate the hydrochloride salt efficiently .
- Process analytical technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
